Ethyl 1-methyl-4-phenyl-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 1-methyl-4-phenyl-1H-pyrrole-2-carboxylate is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This compound is characterized by the presence of an ethyl ester group at the 2-position, a methyl group at the 1-position, and a phenyl group at the 4-position of the pyrrole ring. It is a colorless to pale yellow liquid that is soluble in many organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-methyl-4-phenyl-1H-pyrrole-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 4-methyl-2-pyrrolecarboxaldehyde and ethanol.
Reaction: The aldehyde reacts with ethanol in the presence of an acid catalyst to form the corresponding ester.
Esterification: The intermediate product undergoes esterification with anhydrous acetic acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Reactors: Using large reactors to mix the starting materials and catalysts.
Continuous Flow Systems: Employing continuous flow systems to ensure consistent production and high yield.
Purification: Utilizing distillation and recrystallization techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-methyl-4-phenyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 2- and 5-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.
Major Products
Oxidation: Produces pyrrole-2-carboxylic acids.
Reduction: Yields alcohol derivatives.
Substitution: Forms halogenated or nitrated pyrrole derivatives.
Scientific Research Applications
Ethyl 1-methyl-4-phenyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The exact mechanism of action of ethyl 1-methyl-4-phenyl-1H-pyrrole-2-carboxylate depends on its specific application. Generally, it interacts with molecular targets such as enzymes and receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-methyl-4-phenyl-1H-pyrrole-3-carboxylate: Similar structure but with the ester group at the 3-position.
1-Methyl-4-phenyl-1H-pyrrole-2-carboxylic acid: The carboxylic acid derivative of the compound.
Ethyl 1-methyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylate: Contains a fluorine atom on the phenyl ring
Uniqueness
Ethyl 1-methyl-4-phenyl-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an ethyl ester, methyl, and phenyl groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.
Properties
Molecular Formula |
C14H15NO2 |
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Molecular Weight |
229.27 g/mol |
IUPAC Name |
ethyl 1-methyl-4-phenylpyrrole-2-carboxylate |
InChI |
InChI=1S/C14H15NO2/c1-3-17-14(16)13-9-12(10-15(13)2)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3 |
InChI Key |
GOXCHQNRNJIOLG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CN1C)C2=CC=CC=C2 |
Origin of Product |
United States |
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